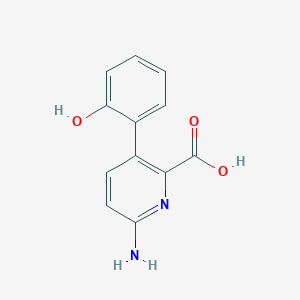
2-(4-Formylphenyl)-4-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Formylphenyl)-4-hydroxypyridine (4FHP) is an aromatic heterocyclic compound that has been studied for its potential therapeutic applications in the biomedical field. 4FHP is a derivative of 4-hydroxypyridine, which is a common aromatic heterocyclic compound found in nature. 4FHP has been studied for its potential use in the synthesis of a variety of drugs, including those used to treat cancer, neurological diseases, and other diseases. 4FHP has also been studied for its potential use in the development of new materials.
科学的研究の応用
2-(4-Formylphenyl)-4-hydroxypyridine, 95% has been studied for its potential use in the synthesis of a variety of drugs, including those used to treat cancer, neurological diseases, and other diseases. 2-(4-Formylphenyl)-4-hydroxypyridine, 95% has also been studied for its potential use in the development of new materials. 2-(4-Formylphenyl)-4-hydroxypyridine, 95% has been investigated for its potential to act as an antioxidant, which may be beneficial in the prevention of diseases caused by oxidative stress. 2-(4-Formylphenyl)-4-hydroxypyridine, 95% has also been studied for its potential to inhibit the growth of certain types of bacteria, including Staphylococcus aureus.
作用機序
The mechanism of action of 2-(4-Formylphenyl)-4-hydroxypyridine, 95% is not fully understood. However, it is believed that 2-(4-Formylphenyl)-4-hydroxypyridine, 95% may act as an antioxidant by scavenging free radicals and reducing oxidative stress. 2-(4-Formylphenyl)-4-hydroxypyridine, 95% may also act as an antimicrobial agent by inhibiting the growth of certain types of bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Formylphenyl)-4-hydroxypyridine, 95% have not been fully studied. However, it is believed that 2-(4-Formylphenyl)-4-hydroxypyridine, 95% may have beneficial effects on the cardiovascular system, as it has been shown to reduce the levels of cholesterol and triglycerides in the blood. 2-(4-Formylphenyl)-4-hydroxypyridine, 95% has also been studied for its potential to reduce inflammation, which may be beneficial in the prevention and treatment of certain diseases.
実験室実験の利点と制限
The advantages of using 2-(4-Formylphenyl)-4-hydroxypyridine, 95% in laboratory experiments include its high yield of product and its relatively low cost. 2-(4-Formylphenyl)-4-hydroxypyridine, 95% is also relatively stable, making it suitable for use in a variety of experiments. The main limitation of using 2-(4-Formylphenyl)-4-hydroxypyridine, 95% in laboratory experiments is that it is not soluble in water, making it difficult to use in certain types of experiments.
将来の方向性
The future directions of 2-(4-Formylphenyl)-4-hydroxypyridine, 95% research include further exploration of its potential therapeutic applications, such as its potential to act as an antioxidant and antimicrobial agent. Additionally, further research should be conducted to investigate the biochemical and physiological effects of 2-(4-Formylphenyl)-4-hydroxypyridine, 95%, as well as its potential to be used in the development of new materials. Finally, further research should be conducted to explore the potential of 2-(4-Formylphenyl)-4-hydroxypyridine, 95% to be used as a drug delivery system, as well as its potential to be used in the synthesis of new drugs.
合成法
2-(4-Formylphenyl)-4-hydroxypyridine, 95% can be synthesized through a variety of methods, including the reaction of 4-hydroxypyridine with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction is typically conducted at room temperature and yields 2-(4-Formylphenyl)-4-hydroxypyridine, 95% in high yields. Other methods of synthesis include the reaction of 4-hydroxypyridine with an alkyl halide, such as ethyl bromide, in the presence of a base, such as potassium carbonate.
特性
IUPAC Name |
4-(4-oxo-1H-pyridin-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-1-3-10(4-2-9)12-7-11(15)5-6-13-12/h1-8H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHRIUHCYWIXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692437 |
Source


|
| Record name | 4-(4-Oxo-1,4-dihydropyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-86-1 |
Source


|
| Record name | 4-(4-Oxo-1,4-dihydropyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














